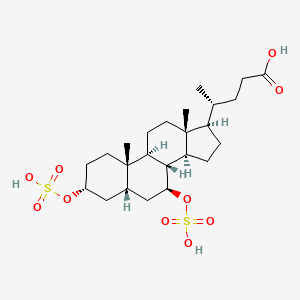

Ursulcholic acid

Description

BenchChem offers high-quality Ursulcholic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ursulcholic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-disulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O10S2/c1-14(4-7-21(25)26)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(33-35(27,28)29)12-15(23)13-20(22)34-36(30,31)32/h14-20,22H,4-13H2,1-3H3,(H,25,26)(H,27,28,29)(H,30,31,32)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXSDJHAJWTEAD-UZVSRGJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024714 |

Source

|

| Record name | Ursulcholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88426-32-8 |

Source

|

| Record name | Ursulcholic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088426328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ursulcholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URSULCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJS8W2AXJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacokinetic Profile of Ursocholic Acid: A Technical Guide for Researchers

Introduction: Unveiling a Minor Bile Acid with Major Metabolic Implications

Ursocholic acid (UCA), a trihydroxy bile acid, represents a less-studied component of the human bile acid pool. While the pharmacokinetics of its more famous cousin, ursodeoxycholic acid (UDCA), are well-documented, UCA's journey through the body has remained comparatively obscure.[1][2] This guide synthesizes the available evidence and provides a comprehensive technical overview of the pharmacokinetics and bioavailability of ursocholic acid. For drug development professionals and researchers, understanding the absorption, distribution, metabolism, and excretion (ADME) of UCA is critical for harnessing its potential therapeutic applications and understanding its role in bile acid homeostasis.

This document moves beyond a simple recitation of facts to explain the why behind the experimental approaches, offering insights grounded in the fundamental principles of bile acid physiology. We will explore the intricate dance of enterohepatic circulation, the transformative power of the gut microbiota, and the analytical strategies required to quantify this molecule in complex biological matrices.

Section 1: Absorption and Bioavailability - An Inferential Approach

Direct studies quantifying the absolute bioavailability of ursocholic acid are scarce. However, by examining the established principles of bile acid absorption, we can construct a robust, inferred model. Bile acids are absorbed throughout the intestine via a combination of active transport and passive diffusion, a process intrinsically linked to their physicochemical properties.[3]

Mechanisms of Intestinal Absorption

The primary mechanism for the absorption of most bile acids is active transport in the terminal ileum, mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT) .[3][4] This transporter efficiently reclaims bile acids from the intestinal lumen, initiating their return to the liver. Given ursocholic acid's structural similarity to other endogenous bile acids, it is highly probable that it is also a substrate for ASBT.

Passive diffusion also plays a role, particularly for unconjugated bile acids in the more acidic environment of the proximal small intestine and colon. The extent of passive absorption is dictated by the bile acid's lipophilicity and pKa.

Factors Influencing Bioavailability

The bioavailability of orally administered ursocholic acid would be influenced by several factors:

-

Formulation: As with UDCA, the formulation of an ursocholic acid product would significantly impact its dissolution and subsequent absorption.

-

Food Effects: The presence of food stimulates gallbladder contraction and the release of bile, which would enhance the solubilization of ursocholic acid in micelles, thereby increasing its absorption.

-

Gut Microbiota: The gut microbiome can deconjugate and structurally modify bile acids, altering their solubility and absorbability.[5]

The following diagram illustrates the key transporters involved in the enterohepatic circulation of bile acids, a pathway central to the bioavailability of ursocholic acid.

Caption: Microbial conversion of ursocholic acid to deoxycholic acid.

Excretion Pathways

Ursocholic acid and its metabolites are eliminated from the body through biliary and renal excretion.

-

Biliary Excretion: The primary route of elimination for most bile acids is secretion into bile, a process mediated by the Bile Salt Export Pump (BSEP) located on the canalicular membrane of hepatocytes. [3][4]The conjugated forms of ursocholic acid are expected to be substrates for BSEP.

-

Renal Excretion: A striking finding from the human metabolism study was the substantial urinary excretion of ursocholic acid, accounting for as much as 28% of the administered dose. [6]This is a significantly higher proportion than what is typically observed for other endogenous bile acids and suggests that renal clearance is a major elimination pathway for ursocholic acid. The study also noted that 85% of the renally excreted ursocholic acid was in its free, unconjugated form. [6]

Section 4: Experimental Protocols for Pharmacokinetic Analysis

To further elucidate the pharmacokinetics of ursocholic acid, well-designed in vivo and in vitro studies are necessary. The following protocols provide a framework for such investigations.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic parameters of ursocholic acid following oral and intravenous administration in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group).

-

Dosing:

-

Intravenous (IV): 2 mg/kg ursocholic acid in a suitable vehicle via the tail vein.

-

Oral (PO): 10 mg/kg ursocholic acid by oral gavage.

-

-

Sample Collection: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation.

-

Sample Analysis: Plasma concentrations of ursocholic acid are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life. Bioavailability is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

Causality Behind Experimental Choices:

-

The use of both IV and oral routes allows for the determination of absolute bioavailability.

-

A rodent model is a standard preclinical species for pharmacokinetic studies.

-

LC-MS/MS is the gold standard for the sensitive and specific quantification of bile acids in biological matrices. [7]

In Vitro Transporter Studies

Objective: To determine if ursocholic acid is a substrate for key bile acid transporters.

Methodology:

-

Cell Lines: Use of transfected cell lines overexpressing human transporters (e.g., HEK293-hNTCP, HEK293-hASBT, MDCKII-hBSEP).

-

Uptake/Efflux Assay:

-

Cells are incubated with radiolabeled or unlabeled ursocholic acid at various concentrations.

-

For uptake transporters (NTCP, ASBT), intracellular concentrations are measured over time.

-

For efflux transporters (BSEP), the amount of ursocholic acid transported across a cell monolayer is quantified.

-

-

Data Analysis: Michaelis-Menten kinetics are used to determine Km and Vmax values.

Causality Behind Experimental Choices:

-

Transfected cell lines provide a controlled system to study the interaction of a compound with a specific transporter in isolation.

-

This approach can definitively identify which transporters are responsible for the disposition of ursocholic acid.

Analytical Method for Quantification

Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of ursocholic acid).

-

Perform protein precipitation by adding 300 µL of cold acetonitrile. [8]3. Vortex and centrifuge to pellet the precipitated proteins. [8]4. Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions: These would need to be optimized for ursocholic acid, but a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid or ammonium acetate is a common starting point. Detection would be performed in negative ion mode using multiple reaction monitoring (MRM).

Section 5: Quantitative Data Summary

The following table summarizes the key quantitative findings from the human metabolism study of ursocholic acid.

| Parameter | Value | Reference |

| Biliary Enrichment (during therapy) | 35% ± 3% of total bile acids | [6] |

| Contribution to Deoxycholic Acid Pool | 69% ± 11% | [6] |

| Urinary Excretion | ~28% of administered dose | [6] |

| Form in Urine | 85% free acid, 15% glycine conjugate | [6] |

Conclusion

While significant gaps in our knowledge of ursocholic acid's pharmacokinetics remain, the available evidence paints a picture of a fascinating molecule with a distinct metabolic fate. Its efficient conversion to deoxycholic acid by the gut microbiota and its substantial renal excretion are key features that differentiate it from other bile acids. For researchers and drug developers, these characteristics present both opportunities and challenges. A thorough understanding of its ADME profile, as outlined in this guide, is the first step toward unlocking the full potential of ursocholic acid. Future studies should focus on obtaining more precise quantitative data on its bioavailability, transporter kinetics, and the clinical implications of its metabolic conversion to deoxycholic acid.

References

-

Ursodeoxycholic acid. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

- Bile Acids Transporters of Enterohepatic Circulation for Targeted Drug Delivery. (2022). MDPI.

- Lithocholic Acid Restores Gut Microbiota and Bile Acid Homeostasis to Improve Type 2 Diabetes. (2023). MDPI.

-

Ursodeoxycholic Acid. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

- Metabolism of ursocholic acid in humans: conversion of ursocholic acid to deoxycholic acid. (1988). PubMed.

- Sample Preparation Techniques for Bile Acid Analysis. (n.d.).

- A Review of Analytical Platforms for Accurate Bile Acid Measurement. (2019). PMC - NIH.

- Bile acid transporters in health and disease. (2010). PMC - PubMed Central.

- Glycine and taurine conjugation of bile acids by a single enzyme. Molecular cloning and expression of human liver bile acid CoA:amino acid N-acyltransferase. (1995). PubMed.

- Dynamics of the enterohepatic circulation of bile acids in healthy humans. (2021). PubMed.

- The Role of the Gut Microbiota in Bile Acid Metabolism. (2018). PubMed.

- In vitro models to detect in vivo bile acid changes induced by antibiotics. (2022). NIH.

- Modeling and Experimental Studies of Obeticholic Acid Exposure and the Impact of Cirrhosis Stage. (2016). PMC - PubMed Central.

- In Vitro Modeling of Bile Acid Processing by the Human Fecal Microbiota. (2018). Frontiers.

- Newly discovered microbiota-derived bile acids may help tre

- Effect of ursodeoxycholic acid on cholesterol absorption and metabolism in humans. (2003).

- Measuring Bile Acid Levels in Human Plasma Using a Triple Quadrupole Mass Spectrometer. (n.d.). Shimadzu.

- Transformation of chenodeoxycholic acid to ursodeoxycholic acid in patients with Crohn's disease. (1989). PubMed.

- Glycine and taurine conjugation of bile acids by a single enzyme: Molecular cloning and expression of human liver bile acid CoA:Amino acid N-acyltransferase. (2022).

- Evolutionary Analysis of Bile Acid-Conjugating Enzymes Reveals a Complex Duplication and Reciprocal Loss History. (2021). NIH.

Sources

- 1. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bile Acids Transporters of Enterohepatic Circulation for Targeted Drug Delivery | MDPI [mdpi.com]

- 4. Bile acid transporters in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Metabolism of ursocholic acid in humans: conversion of ursocholic acid to deoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

Preliminary Toxicity Screening of Ursocholic Acid

An In-Depth Technical Guide

Foreword

The journey of a novel chemical entity from discovery to potential therapeutic application is fraught with challenges, the most critical of which is establishing a robust safety profile. Ursocholic acid, a tertiary bile acid and an epimer of cholic acid, represents such an entity. While its structural relatives are well-characterized, the specific toxicological landscape of ursocholic acid remains largely uncharted territory. This guide is constructed to provide drug development professionals, toxicologists, and researchers with a comprehensive, logic-driven framework for conducting the essential preliminary toxicity screening of ursocholic acid. We move beyond mere procedural lists to delve into the causality behind experimental design, ensuring that the generated data is not only reliable but also mechanistically informative. This is a blueprint for de-risking a promising compound through rigorous, early-stage safety assessment.

Foundational Strategy: A Tiered Approach to Toxicity Assessment

The preliminary toxicological evaluation of a new compound should be systematic and tiered, prioritizing in vitro methodologies to minimize animal usage in line with the 3Rs (Replacement, Reduction, and Refinement) principle. This approach is both ethical and cost-effective, allowing for rapid identification of major toxicological liabilities.[1][2] Our strategy is structured as follows:

-

Tier 1: In Vitro Assessment: A battery of cell-based assays to determine basal cytotoxicity, genotoxic potential, and organ-specific toxicity. This phase provides the foundational data for dose selection in subsequent studies.

-

Tier 2: In Vivo Acute Systemic Toxicity: A limited, well-defined animal study to understand the compound's effects in a whole-organism context, providing an initial estimation of its acute lethal dose.

This tiered workflow ensures that resources are invested judiciously and that animal studies are only conducted with a strong scientific rationale based on prior in vitro data.

Diagram 1: Overall Preliminary Toxicity Screening Workflow

Caption: A tiered strategy for the preliminary toxicity screening of ursocholic acid.

Tier 1: In Vitro Toxicity Assessment

The cornerstone of modern toxicology is the use of validated in vitro models to predict human-relevant adverse effects.[1] These assays offer high throughput and mechanistic insights, forming a critical decision-making gateway.

General Cytotoxicity: The MTT Assay

Expertise & Experience: Before assessing any specific mechanism of toxicity, it is imperative to establish the concentration range at which ursocholic acid induces general cell death. The MTT assay is a robust and widely adopted colorimetric method for this purpose.[3][4] It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells. This provides a half-maximal inhibitory concentration (IC₅₀), a critical parameter for designing subsequent, more mechanistically focused assays.

-

Cell Seeding: Seed human hepatocellular carcinoma cells (HepG2), a standard model for liver function and toxicity studies, into a 96-well plate at a density of 1 × 10⁴ cells per well in 100 µL of culture medium.[5] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 100 mM stock solution of ursocholic acid in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Replace the medium in each well with 100 µL of the prepared ursocholic acid dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., 10 µM doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Mix thoroughly on an orbital shaker for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of ursocholic acid concentration and use non-linear regression to determine the IC₅₀ value.

Genotoxicity: The Bacterial Reverse Mutation (Ames) Test

Trustworthiness: A critical question for any new compound is its potential to cause genetic mutations, a key initiating event in carcinogenesis. The Ames test is a legally mandated and globally recognized standard for assessing mutagenicity.[7] Its self-validating system uses multiple strains of Salmonella typhimurium engineered to detect different types of mutations (frameshift and base-pair substitutions).[8] Crucially, the assay is run with and without a metabolic activation system (S9 fraction from rat liver), which mimics mammalian metabolism and can identify compounds that become mutagenic only after being processed by the liver.[9]

-

Strain Preparation: Prepare overnight cultures of Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[8]

-

Metabolic Activation: Prepare the S9 mix (if required) from Aroclor-1254 induced rat liver. Keep on ice.

-

Test Mixture Preparation: In sterile test tubes, combine:

-

100 µL of bacterial culture.

-

100 µL of ursocholic acid dilution (or vehicle/positive control).

-

500 µL of 0.2 M sodium phosphate buffer (for -S9 condition) OR 500 µL of S9 mix (for +S9 condition).

-

-

Pre-incubation: Gently vortex the tubes and pre-incubate at 37°C for 20-30 minutes.

-

Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to each tube, vortex briefly, and immediately pour the contents onto minimal glucose agar plates. The limited histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.[9]

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the count of the vehicle control plate.

Organ-Specific Toxicity: In Vitro Hepatotoxicity

Authoritative Grounding: As a bile acid, ursocholic acid will be primarily metabolized and transported by the liver. Therefore, assessing its potential for hepatotoxicity is a mandatory early step. Primary human hepatocytes are the gold standard for these studies, as they most closely represent human liver physiology.[10] A key indicator of hepatocellular injury is the leakage of intracellular enzymes, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), into the surrounding medium.

-

Cell Culture: Plate primary human hepatocytes in collagen-coated 24-well plates and allow them to form a stable monolayer.

-

Dosing: Based on the IC₅₀ from the MTT assay, treat the cells with non-lethal concentrations of ursocholic acid (e.g., IC₅₀/10, IC₅₀/4, IC₅₀/2) for 24-48 hours.

-

Sample Collection: At the end of the incubation, carefully collect the cell culture supernatant from each well.

-

Enzyme Measurement: Use commercially available enzymatic assay kits to determine the activity of ALT and AST in the collected supernatant, following the manufacturer's instructions.

-

Cell Lysis: Lyse the remaining cells in the wells to measure the total intracellular ALT/AST activity.

-

Analysis: Calculate the percentage of ALT and AST leakage by dividing the activity in the supernatant by the total activity (supernatant + lysate). A dose-dependent increase in enzyme leakage compared to the vehicle control indicates potential hepatotoxicity.

Tier 2: In Vivo Acute Oral Toxicity Study

Following favorable in vitro results, a limited in vivo study is necessary to evaluate the systemic effects of the compound.

Acute Toxic Class Method (OECD Guideline 423)

Expertise & Experience: The Acute Toxic Class Method (OECD 423) is the preferred initial in vivo test.[11][12] It is designed to classify a substance into a toxicity category based on the Globally Harmonised System (GHS) using a minimal number of animals.[12] This stepwise procedure uses groups of three animals (typically female rats) and adjusts the dose based on the observed outcome, thereby refining the estimation of the median lethal dose (LD₅₀).[13]

-

Animal Model: Use healthy, young adult female Wistar rats (8-12 weeks old), nulliparous and non-pregnant. Acclimate the animals for at least 5 days prior to dosing.

-

Dose Selection & Administration:

-

Fast the animals overnight before dosing.

-

The starting dose is typically 300 mg/kg, administered as a single dose via oral gavage.[14] If substantial toxicity was seen in vitro, a lower starting dose (e.g., 50 mg/kg) may be justified.

-

The substance is typically dissolved or suspended in an appropriate vehicle (e.g., corn oil).

-

-

Stepwise Procedure:

-

Step 1: Dose three female rats at the starting dose (e.g., 300 mg/kg).

-

Observation: If 2 or 3 animals die, the LD₅₀ is presumed to be in this range. The test is stopped, and a lower dose (50 mg/kg) is tested to confirm the classification.

-

Observation: If 0 or 1 animal dies, proceed to the next step by dosing another three females at a higher dose (2000 mg/kg).[14]

-

Step 2 (at 2000 mg/kg): If 1 or more animals die (combined with the results from the previous step), the LD₅₀ is estimated to be below 2000 mg/kg. If no animals die, the LD₅₀ is estimated to be above 2000 mg/kg, and the substance is classified as low toxicity.

-

-

Clinical Observations: Observe all animals for signs of toxicity immediately after dosing, periodically for the first 24 hours (with special attention during the first 4 hours), and then daily for a total of 14 days.[13] Record changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).

-

Body Weight: Record individual animal weights just before dosing and at least weekly thereafter. Significant weight loss is a key sign of toxicity.

-

Pathology: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy on all major organs.

Diagram 2: OECD 423 Decision Logic

Caption: Decision-making flowchart for the OECD 423 Acute Toxic Class Method.

Data Synthesis and Interpretation

The collective data from these assays provides a preliminary, yet comprehensive, safety snapshot.

Table 1: Example Data Summary for Ursocholic Acid

| Assay | Endpoint | System | Result Metric | Example Finding | Interpretation |

| MTT Assay | Cytotoxicity | HepG2 Cells | IC₅₀ | > 500 µM | Low basal cytotoxicity. |

| Ames Test | Mutagenicity | S. typhimurium | Revertants vs. Control | No significant increase | Not mutagenic in this system. |

| ALT/AST Leakage | Hepatotoxicity | Primary Human Hepatocytes | % Leakage vs. Control | < 1.5-fold increase at 250 µM | No significant hepatotoxicity in vitro. |

| Acute Oral Toxicity | Systemic Toxicity | Wistar Rat (Female) | LD₅₀ Estimate (OECD 423) | > 2000 mg/kg | Low acute toxicity; GHS Unclassified. |

Interpretation: The example data above would constitute a very favorable preliminary safety profile. The high IC₅₀ suggests a wide therapeutic window. The negative Ames test is a critical positive finding, reducing concerns about carcinogenic potential. The minimal ALT/AST leakage and high in vivo LD₅₀ estimate further support a low potential for acute liver and systemic toxicity. Such a profile would strongly support the continued development of ursocholic acid.

References

-

Ursodeoxycholic acid . (n.d.). In Wikipedia. Retrieved January 24, 2026. [Link]

-

Acute Toxicity . (n.d.). The Joint Research Centre - European Union. Retrieved January 24, 2026. [Link]

-

Ursodeoxycholic acid . (n.d.). PubChem. Retrieved January 24, 2026. [Link]

-

OECD Guideline for the Testing of Chemicals 420 . (2001). OECD. [Link]

-

Pan, H. Y., et al. (2015). Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects. PubMed Central. [Link]

-

In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research . (2021). Cell Biology and Toxicology. [Link]

-

In vitro models for liver toxicity testing . (2010). PubMed Central. [Link]

-

Ames Test and Genotoxicity Testing . (n.d.). Nelson Labs. Retrieved January 24, 2026. [Link]

-

In Vitro Hepatotoxicity Services . (n.d.). Eurofins Discovery. Retrieved January 24, 2026. [Link]

-

MTT (Assay protocol) . (2023). Protocols.io. [Link]

-

In Vitro Toxicology Testing . (n.d.). Charles River Laboratories. Retrieved January 24, 2026. [Link]

-

Ames Test . (n.d.). Evotec (formerly Cyprotex). Retrieved January 24, 2026. [Link]

-

OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method . (2024). Scientific Research Publishing. [Link]

-

Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay . (2021). Emulate Bio. [Link]

-

Adverse events of ursodeoxycholic acid: a real-world pharmacovigilance study using FAERS (2004–2023) . (2024). Frontiers in Pharmacology. [Link]

-

Cell Viability Assays . (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

-

OECD Test Guideline 423 . (2001). National Toxicology Program. [Link]

-

What is the Purpose of the Ames Test for Measuring Medical Device Genotoxicity? . (n.d.). NAMSA. Retrieved January 24, 2026. [Link]

-

Early toxicity screening strategies . (2014). ResearchGate. [Link]

-

In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach . (2020). MDPI. [Link]

-

OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW . (2021). ResearchGate. [Link]

-

Biological Activities of Ursi Fel's Component Ursodeoxycholic Acid and Its Derivatives . (n.d.). Journal of Applied Pharmacology. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods . (n.d.). Springer Nature Experiments. [Link]

-

Safety Guidelines . (n.d.). ICH. Retrieved January 24, 2026. [Link]

-

Ursodeoxycholic acid: a systematic review on the chemical and biochemical properties, biosynthesis, sources and pharmacological . (2021). ResearchGate. [Link]

-

MTT Proliferation Assay Protocol . (2015). ResearchGate. [Link]

-

In-Vivo Acute Oral Toxicity Study As Per Oecd 423 . (2022). International Journal of All Research Education and Scientific Methods. [Link]

-

Microbial Mutagenicity Assay: Ames Test . (2018). PubMed Central. [Link]

-

Ursodeoxycholic acid . (2019). American Chemical Society. [Link]

-

In vitro safety screening in early drug discovery . (2023). YouTube. [Link]

-

Ursodeoxycholic acid: a promising therapeutic target for inflammatory bowel diseases? . (2017). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

-

Ursodeoxycholic acid: a systematic review... . (2021). ResearchGate. [Link]

-

OECD Toxicity Guidelines Overview . (n.d.). Scribd. [Link]

-

FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423 . (2018). Bioassay. [Link]

Sources

- 1. criver.com [criver.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. namsa.com [namsa.com]

- 8. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. nelsonlabs.com [nelsonlabs.com]

- 10. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

The Impact of Ursocholic Acid on Gut Microbiota Composition: A Technical Guide for Researchers

Preamble: A Paradigm Shift in Bile Acid Research

For decades, ursodeoxycholic acid (UDCA), the 7β-epimer of chenodeoxycholic acid, has been a cornerstone in the management of cholestatic liver diseases. Its therapeutic benefits were traditionally attributed to its cytoprotective and anti-inflammatory properties within the host. However, a paradigm shift is underway. We now recognize the gut microbiome as a critical endocrine organ, intricately involved in the metabolism and signaling of bile acids. This guide moves beyond the hepatocentric view of UDCA, offering an in-depth technical exploration of its profound impact on the composition and function of the gut microbiota. For drug development professionals and researchers, understanding this interplay is not merely academic; it is fundamental to harnessing the full therapeutic potential of UDCA and designing next-generation microbiota-targeted therapies. This document provides the foundational science and methodological frameworks to navigate this exciting frontier.

Section 1: The Mechanistic Underpinnings of UDCA-Microbiota Crosstalk

Ursocholic acid, a secondary bile acid, is itself a product of microbial metabolism. Gut bacteria, primarily those expressing 7α- and 7β-hydroxysteroid dehydrogenases (HSDH), convert the primary bile acid chenodeoxycholic acid (CDCA) into UDCA.[1][2] Administering exogenous UDCA introduces a potent signaling molecule into the gut lumen, initiating a cascade of events that reshape the microbial ecosystem and, in turn, modulate host physiology.

Direct and Indirect Modulation of Microbial Composition

UDCA exerts its influence through two primary avenues:

-

Direct Antimicrobial Effects: Like other bile acids, UDCA possesses detergent-like properties that can disrupt bacterial cell membranes. This creates a selective pressure within the gut, favoring the growth of bile-resistant microbes while inhibiting others. While its direct antimicrobial activity is considered modest compared to more hydrophobic bile acids, it contributes to shifts in community structure.[1]

-

Indirect Modulation via Bile Acid Pool Alteration: The administration of UDCA significantly alters the overall composition of the bile acid pool. This systemic change is a powerful driver of microbial selection. Many gut microbes are exquisitely sensitive to the type and concentration of bile acids. By altering this environment, UDCA indirectly orchestrates a shift in the microbial landscape, favoring bacteria that can thrive in a UDCA-rich milieu and possess the enzymatic machinery to metabolize it.

The Ripple Effect: Downstream Host Signaling

The UDCA-induced alterations in the gut microbiota are not contained within the gut. These changes have profound downstream consequences for host signaling pathways, primarily through the modulation of bile acid-activated receptors like the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

-

The FXR Conundrum: UDCA itself is considered a weak FXR antagonist or not an activator at all.[1][2] However, studies have shown that UDCA treatment can paradoxically lead to the activation of intestinal FXR signaling.[1][3] The prevailing hypothesis is that this is an indirect effect mediated by the microbiota. UDCA administration enriches for bacteria with high bile salt hydrolase (BSH) activity.[1] These enzymes deconjugate other primary bile acids, making them substrates for further microbial modification into potent FXR agonists. This microbiota-driven conversion effectively "resets" intestinal FXR signaling.[1][3]

-

TGR5 Agonism: In contrast to its relationship with FXR, UDCA is a known agonist for TGR5, a receptor involved in regulating energy homeostasis and inflammation.[1][2] This direct interaction represents another layer through which UDCA can influence host physiology, independent of its effects on the microbiota.

Section 2: Quantifying the Impact: UDCA's Signature on Microbial Taxa

The administration of UDCA leaves a distinct and reproducible signature on the gut microbial community. These changes can be quantified using sequencing-based methodologies, revealing shifts at the phylum, family, and genus levels.

The Firmicutes-to-Bacteroidetes Ratio

A common macro-level indicator of gut microbiota health is the ratio of the two dominant phyla, Firmicutes and Bacteroidetes. In various models of dysbiosis, such as colitis, this ratio is often elevated. UDCA and its taurine-conjugated form, TUDCA, have been shown to normalize the Firmicutes/Bacteroidetes ratio.[1] While the precise ratio can vary, a balanced state is generally associated with a healthier gut environment.[4]

Key Microbial Taxa Modulated by UDCA

Beyond the phylum level, UDCA consistently modulates the relative abundance of specific bacterial families and genera. These changes are not random; they reflect the selection for microbes with specific metabolic capabilities relevant to bile acid transformation and gut homeostasis.

| Taxon/Group | Direction of Change | Implied Functional Impact | Supporting Evidence (Model) |

| Lachnospiraceae | Increase | Production of Short-Chain Fatty Acids (SCFAs) like butyrate; conversion of secondary bile acids.[1] | Rodent models[1][5] |

| Akkermansia | Increase | Mucin degradation and gut barrier enhancement. | Colitis mouse model[1] |

| Alistipes | Increase | Production of acetate, anti-inflammatory effects.[1] | NAFLD rodent model[1] |

| Faecalibacterium | Increase | Major butyrate producer with potent anti-inflammatory properties. | Human clinical trial (in men)[6] |

| Ruminococcus | Decrease | Inverse relationship with Faecalibacterium observed in some contexts.[6] | Human clinical trial (in men)[6] |

| Bifidobacterium | Decrease (77.5%) | Often considered beneficial; decrease suggests complex selective pressures. | Human study (8-week treatment)[7] |

| Lactobacillus | Decrease (64.8%) | BSH-positive members may be affected by altered bile acid pool. | Human study (8-week treatment)[7] |

Table 1: Summary of UDCA-induced changes in key gut microbial taxa and their functional implications.

Section 3: Experimental Frameworks for UDCA-Microbiota Research

A robust investigation into the effects of UDCA on the gut microbiota requires a multi-pronged approach, combining in vivo models with in vitro systems and state-of-the-art molecular analysis techniques. This section outlines validated protocols that form a self-validating system for generating reliable and reproducible data.

In Vivo Modeling: The Rationale for Animal Studies

Animal models, particularly murine models, are indispensable for establishing causality in UDCA-microbiota research.[8] They allow for strict control over diet, environment, and genetics—variables that are notoriously difficult to manage in human studies.[8]

-

Causality: The choice of an animal model is dictated by the research question. To study UDCA's effect on a healthy gut, conventional C57BL/6J mice are often used.[5] To investigate its therapeutic potential in a disease context, models like dextran sodium sulfate (DSS)-induced colitis or high-fat diet-induced non-alcoholic steatohepatitis (NASH) are employed.[9][10] These models provide a controlled environment to demonstrate that UDCA-induced microbial shifts are directly linked to phenotypic improvements.

This protocol describes a standard workflow for assessing UDCA's impact in a diet-induced NASH model.

-

Animal Model: 6-week-old male C57BL/6 mice.

-

Acclimatization: House mice for 1 week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Induction of NASH: Switch mice to a high-fat, high-cholesterol (HFHC) diet (e.g., 40% fat, 2% cholesterol) for 24 weeks to establish the NASH phenotype with associated gut dysbiosis. A control group remains on a normal diet.

-

UDCA Intervention:

-

At week 24, divide the HFHC-fed mice into two groups.

-

Vehicle Group: Continue the HFHC diet and administer a vehicle control (e.g., 0.5% carboxymethyl cellulose) daily via oral gavage for 4 weeks.

-

UDCA Group: Continue the HFHC diet and administer UDCA (e.g., 120 mg/kg body weight) dissolved in the vehicle daily via oral gavage for 4 weeks.

-

-

Sample Collection:

-

Collect fecal pellets at baseline (week 24) and at the end of the intervention (week 28). Immediately snap-freeze samples in liquid nitrogen and store at -80°C for microbiota and bile acid analysis.

-

At the end of the study, euthanize mice and collect serum, liver, and intestinal tissues for biochemical and histological analysis.[10]

-

Microbiota Profiling: Choosing the Right Tool

The two most common methods for profiling microbial communities are 16S rRNA gene sequencing and shotgun metagenomics. The choice between them is a critical experimental decision based on the desired resolution and research goals.

-

16S rRNA Sequencing: This method targets a specific hypervariable region of the 16S ribosomal RNA gene, which acts as a taxonomic barcode for bacteria and archaea.[11] It is cost-effective and robust for identifying "who is there" and determining relative abundances. It is often the preferred method for initial screening and studies focused on compositional changes.

-

Shotgun Metagenomics: This approach sequences all genomic DNA in a sample, providing a comprehensive view of bacteria, viruses, fungi, and microbial genes.[12] This allows for the analysis of the functional potential of the microbiome—"what they can do." It is more expensive but provides deeper insights into the metabolic pathways affected by UDCA.[13] For in-depth mechanistic studies, shotgun sequencing is superior.[13]

This workflow outlines the key steps from fecal sample to taxonomic data.

-

DNA Extraction:

-

Extract total genomic DNA from ~200 mg of frozen fecal material using a validated commercial kit (e.g., QIAamp DNA Stool Mini Kit) that includes a bead-beating step to ensure efficient lysis of Gram-positive bacteria.

-

-

Library Preparation:

-

Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers (e.g., 341F/806R) flanked with Illumina adapter sequences.

-

Perform a second PCR step to attach dual-index barcodes for multiplexing samples in a single sequencing run.

-

Purify the resulting amplicons and quantify the library concentration.

-

-

Sequencing:

-

Pool indexed libraries in equimolar concentrations.

-

Sequence the pooled library on an Illumina MiSeq platform using a 2x300 bp paired-end sequencing kit.

-

-

Bioinformatic Analysis (QIIME 2 Pipeline):

-

Demultiplexing: Separate raw sequencing reads based on their unique barcodes.

-

Quality Control and Denoising: Use a tool like DADA2 to filter low-quality reads, trim primers, and resolve amplicon sequence variants (ASVs), which provide single-nucleotide resolution.

-

Taxonomic Assignment: Assign taxonomy to each ASV by aligning against a reference database (e.g., SILVA or Greengenes).

-

Diversity Analysis: Calculate alpha diversity (within-sample richness and evenness, e.g., Shannon index) and beta diversity (between-sample compositional differences, e.g., Bray-Curtis dissimilarity) metrics.

-

Statistical Analysis: Use statistical tests (e.g., ANOSIM, PERMANOVA) to determine if differences in microbial communities between the UDCA and control groups are significant.

-

In Vitro Validation: Anaerobic Fecal Culture

While animal models are powerful, in vitro fermentation models using human fecal slurries offer a controlled environment to study the direct effects of UDCA on a complex human microbial community, free from host factors.[14]

-

Inoculum Preparation:

-

Collect a fresh fecal sample from a healthy donor who has not taken antibiotics for at least 3 months.

-

Inside an anaerobic chamber, homogenize the fecal sample (1:10 w/v) in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent like L-cysteine).

-

Filter the slurry through sterile cheesecloth to remove large particulate matter.

-

-

Fermentation Setup:

-

Prepare a basal fermentation medium that mimics the nutrient conditions of the colon.

-

Aliquot the medium into sterile fermentation vessels.

-

Spike the vessels with UDCA to achieve the desired physiological concentration. Include a no-UDCA control.

-

Inoculate each vessel with the fecal slurry (e.g., 10% v/v).

-

-

Incubation: Incubate the vessels under strict anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).

-

Sampling and Analysis:

-

At various time points, collect aliquots for DNA extraction (for 16S rRNA sequencing), bile acid analysis (LC-MS/MS), and SCFA analysis (Gas Chromatography).

-

This allows for a time-course evaluation of how UDCA directly alters microbial composition and metabolic output.

-

Functional Assays: Bile Salt Hydrolase (BSH) Activity

Since UDCA's indirect effects on FXR are linked to microbial BSH activity, quantifying this enzymatic function is crucial.

This is a qualitative or semi-quantitative method for screening BSH activity in bacterial isolates or mixed communities.

-

Media Preparation: Prepare MRS agar plates supplemented with 0.5% (w/v) of a conjugated bile salt (e.g., taurodeoxycholic acid, TDCA) and 0.37 g/L calcium chloride (CaCl₂).

-

Inoculation: Spot-inoculate the plates with bacterial cultures or diluted fecal slurries.

-

Incubation: Incubate anaerobically at 37°C for 48-72 hours.

-

Interpretation: BSH-positive colonies will be surrounded by a zone of precipitated, deconjugated bile acid, which is visible as an opaque halo. The diameter of the halo can be used as a semi-quantitative measure of activity.[15][16]

Section 4: Visualization and Data Interpretation

Effective communication of complex biological data is paramount. This section details the use of diagrams and structured tables to present findings clearly and concisely.

Visualizing the UDCA-Microbiota-Host Signaling Axis

The intricate relationship between UDCA, the gut microbiota, and host receptors can be effectively visualized using a signaling pathway diagram.

Caption: UDCA's dual mechanism impacting host signaling.

Experimental Workflow Visualization

A clear workflow diagram is essential for ensuring the reproducibility of complex experimental protocols.

Caption: Integrated workflow for in vivo UDCA studies.

Conclusion and Future Directions

The evidence is clear: ursocholic acid is a significant modulator of the gut microbial ecosystem. Its administration initiates a cascade of changes, altering the relative abundance of key bacterial taxa, modifying the functional output of the microbiome in terms of bile acid metabolism, and ultimately impacting host signaling pathways. The experimental frameworks outlined in this guide provide a robust system for dissecting these complex interactions.

Future research must move towards a more integrated, multi-omics approach. Combining shotgun metagenomics with metabolomics (profiling bile acids, SCFAs, and other microbial metabolites) and transcriptomics (analyzing host gene expression in the gut and liver) will provide a holistic understanding of the UDCA-microbiota-host axis. Furthermore, translating findings from animal models to human populations through well-designed clinical trials will be the ultimate validation of UDCA's role as a microbiota-targeted therapeutic. For scientists and drug developers, the gut microbiome is no longer a confounding variable but a druggable target, and UDCA is one of the key tools we have to engage it.

References

-

Song, X., et al. (2024). Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

-

Pearson, T., et al. (2017). Lack of Evidence that Ursodeoxycholic Acid's Effects on the Gut Microbiome Influence Colorectal Adenoma Risk. bioRxiv. Available at: [Link]

-

Winston, J. A., et al. (2021). Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice. PLOS ONE. Available at: [Link]

-

Lyu, Y., et al. (2024). Gut Microbiota-Derived Ursodeoxycholic Acid Mediates the Resistance to Colonic Inflammation in Pigs. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Liu, T., et al. (2023). Gut microbiota-derived ursodeoxycholic acid alleviates low birth weight-induced colonic inflammation by enhancing M2 macrophage polarization. Journal of Advanced Research. Available at: [Link]

-

Huang, Z., et al. (2024). Ursodeoxycholic acid alleviates DSS/AOM-induced colorectal cancer in mice by regulating the gut microenvironment and inhibiting the EGFR/PI3K/Akt/mTOR signaling pathway. Drug Design, Development and Therapy. Available at: [Link]

-

Pearson, T., et al. (2019). Effects of ursodeoxycholic acid on the gut microbiome and colorectal adenoma development. Cancer Medicine. Available at: [Link]

-

Kim, O. S., et al. (2018). Changes in microbial compositions upon UDCA and vitamin E treatments. Scientific Reports. Available at: [Link]

-

Li, J., et al. (2021). Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model. Frontiers in Medicine. Available at: [Link]

-

Bircher, M. D., et al. (2020). Anaerobic Feces Processing for Fecal Microbiota Transplantation Improves Viability of Obligate Anaerobes. mSphere. Available at: [Link]

-

Ovadia, C., et al. (2020). Ursodeoxycholic acid enriches intestinal bile salt hydrolase-expressing Bacteroidetes in cholestatic pregnancy. Scientific Reports. Available at: [Link]

-

Ridlon, J. M., et al. (2014). Bile Acids and the Gut Microbiome. Current Opinion in Gastroenterology. Available at: [Link]

-

Wei, Y., et al. (2023). Gut microbiota-related bile acid metabolism-FXR/TGR5 axis impacts the response to anti-α4β7-integrin therapy in humanized mice with colitis. Cell Communication and Signaling. Available at: [Link]

-

Valles-Colomer, M., et al. (2024). Comparison between 16S rRNA and shotgun sequencing in colorectal cancer, advanced colorectal lesions, and healthy human gut microbiota. BMC Biology. Available at: [Link]

-

Winston, J. A., et al. (2019). Bile acid effects on bile acid receptors FXR and TGR5. ResearchGate. Available at: [Link]

-

Zhang, Y. J., et al. (2022). Human microbiota-associated animal models: a review. Frontiers in Immunology. Available at: [Link]

-

Ovadia, C., et al. (2020). Ursodeoxycholic acid enriches intestinal bile salt hydrolase-expressing Bacteroidetes in cholestatic pregnancy. ResearchGate. Available at: [Link]

-

Zhu, L., et al. (2024). The gut microbiome predicts response to UDCA/CDCA treatment in gallstone patients. Scientific Reports. Available at: [Link]

-

Microbiome Insights. (n.d.). 16S rRNA Gene Sequencing vs. Shotgun Metagenomic Sequencing. Microbiome Insights. Available at: [Link]

-

Wang, L., et al. (2020). In Vitro Digestion and Fermentation by Human Fecal Microbiota of Polysaccharides from Flaxseed. Molecules. Available at: [Link]

-

Sun, L., et al. (2023). Bile acid and its bidirectional interactions with gut microbiota: a review. ResearchGate. Available at: [Link]

-

van der Wulp, M. Y. M., et al. (2013). The Gut Microbiota as a Therapeutic Target in IBD and Metabolic Disease: A Role for the Bile Acid Receptors FXR and TGR5. MDPI. Available at: [Link]

-

CD Genomics. (n.d.). 16S rRNA Sequencing VS Shotgun Sequencing for Microbial Research. CD Genomics. Available at: [Link]

-

Musilova, S., et al. (2013). Two different methods for screening of bile salt hydrolase activity in Lactobacillus strains. Czech Journal of Food Sciences. Available at: [Link]

-

Jalili-Firoozinezhad, S., et al. (2019). A complex human gut microbiome cultured in an anaerobic intestine-on-a-chip. Nature Biomedical Engineering. Available at: [Link]

-

Ericsson, A. C., & Franklin, C. L. (2015). The role of the gut microbiota on animal model reproducibility. ILAR Journal. Available at: [Link]

-

CosmosID. (2023). 16S vs Metagenomics: What's the Difference?. CosmosID. Available at: [Link]

-

Ramírez-Patiño, R., et al. (2021). In Vitro Bile Salt Hydrolase (BSH) Activity Screening of Different Probiotic Microorganisms. Foods. Available at: [Link]

-

Stojanov, S., et al. (2020). The Influence of Probiotics on the Firmicutes/Bacteroidetes Ratio in the Treatment of Obesity and Inflammatory Bowel disease. Microorganisms. Available at: [Link]

-

Sun, L., et al. (2019). Ursodeoxycholic Acid Alters Bile Acid and Fatty Acid Profiles in a Mouse Model of Diet-Induced Obesity. Frontiers in Physiology. Available at: [Link]

-

Hiergeist, A., et al. (2015). Analyses of the Human Gut Microbiome: A Hot Topic in Medicine. ILAR Journal. Available at: [Link]

-

Frontiers. (2023). Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives. Frontiers. Available at: [Link]

-

Pearson, T., et al. (2019). Effects of ursodeoxycholic acid on the gut microbiome and colorectal adenoma development. Wiley Online Library. Available at: [Link]

-

Franklin, C. L., & Ericsson, A. C. (2015). Mammalian Microbiome and Its Importance in Laboratory Animal Research. ILAR Journal. Available at: [Link]

-

Stojanov, S., et al. (2020). The Influence of Probiotics on the Firmicutes/Bacteroidetes Ratio in the Treatment of Obesity and Inflammatory Bowel disease. MDPI. Available at: [Link]

-

Rod-khi-bon, T., et al. (2018). Isolation and Determination of Bile Salt Hydrolase-Producing Lactic Acid Bacteria from Fermented Spider Plant. Journal of Pure and Applied Microbiology. Available at: [Link]

-

Hu, J., et al. (2022). MeP Induces Metabolic Disorder and Liver Damage at Human-Relevant Exposure Levels: Role of the Gut Microbiota. Environmental Health Perspectives. Available at: [Link]

-

Zhang, T., et al. (2023). Biological synthesis of ursodeoxycholic acid. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Li, J., et al. (2024). A high-dose of ursodeoxycholic acid treatment alleviates liver inflammation by remodeling gut microbiota and bile acid profile in a mouse model of non-alcoholic steatohepatitis. Biomedicine & Pharmacotherapy. Available at: [Link]

Sources

- 1. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives [frontiersin.org]

- 3. Gut microbiota-derived ursodeoxycholic acid alleviates low birth weight-induced colonic inflammation by enhancing M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Firmicutes/Bacteroidetes Ratio | Rupa Health [rupahealth.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The role of the gut microbiota on animal model reproducibility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 16S vs Metagenomics: What's the Difference? | CosmosID [cosmosid.com]

- 12. 16S rRNA Gene Sequencing vs. Shotgun Metagenomic Sequencing [blog.microbiomeinsights.com]

- 13. Comparison between 16S rRNA and shotgun sequencing in colorectal cancer, advanced colorectal lesions, and healthy human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 16. microbiologyjournal.org [microbiologyjournal.org]

Methodological & Application

Dissolving Ursocholic Acid for In Vitro Experiments: An Application Note and Protocol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective dissolution of ursocholic acid (UDCA) for various in vitro applications. We will delve into the critical physicochemical properties of UDCA, outline validated protocols for its solubilization, and discuss the underlying scientific principles to ensure experimental success and reproducibility.

Introduction: Understanding the Challenge

Ursocholic acid, more commonly known as ursodeoxycholic acid (UDCA), is a secondary bile acid with well-documented cytoprotective, anti-inflammatory, and anti-apoptotic properties.[1][2] These characteristics have made it a compound of significant interest in studying cellular processes, particularly in the context of liver diseases, cancer, and neurological disorders.[2][3] However, its utility in in vitro settings is often hampered by its challenging physicochemical profile, most notably its poor aqueous solubility.[4]

This application note will provide a detailed, step-by-step guide to overcoming this hurdle, ensuring the reliable preparation of UDCA solutions for accurate and reproducible in vitro experimentation.

Physicochemical Properties of Ursocholic Acid

A thorough understanding of UDCA's properties is fundamental to developing a successful dissolution strategy.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₀O₄ | [5] |

| Molecular Weight | 392.57 g/mol | [5] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 203-206 °C | |

| pKa | ~5.1 - 5.5 | [7][8] |

| Water Solubility | Very low (~0.02 mg/mL) | [5] |

| Solubility in Organic Solvents | Soluble in Methanol, DMSO, Chloroform (~30 mg/mL); Ethanol (~15 mg/mL for sodium salt) | [6][9] |

The low aqueous solubility is the primary obstacle for in vitro work. The carboxylic acid moiety with a pKa of approximately 5.1-5.5 dictates its pH-dependent solubility.[7][8] At physiological pH (around 7.4), which is typical for cell culture media, a significant portion of the UDCA molecules will be deprotonated (ursodeoxycholate), which slightly improves solubility compared to acidic conditions. However, it remains poorly soluble in aqueous buffers alone. As demonstrated in solubility studies, the solubility of UDCA increases dramatically at a pH of 7.5 and above.[7]

Recommended Solvents and Stock Solution Preparation

Given its poor water solubility, a two-step dissolution process is necessary: first, dissolving UDCA in an organic solvent to create a concentrated stock solution, and second, diluting this stock solution into the aqueous cell culture medium.

Choosing the Right Solvent

Dimethyl sulfoxide (DMSO) is the most widely recommended and used solvent for preparing UDCA stock solutions for in vitro studies.[6][10] It offers excellent solvating power for UDCA and is miscible with water and cell culture media.

Ethanol can also be used, although the solubility of the sodium salt of UDCA is noted to be lower in ethanol compared to DMSO.[9] When using ethanol, it is crucial to use absolute (≥99.5%) ethanol to avoid introducing excess water which can hinder dissolution.

Protocol for Preparing a 100 mM UDCA Stock Solution in DMSO

This protocol provides a reliable method for preparing a high-concentration stock solution that can be easily diluted to working concentrations for most cell-based assays.

Materials:

-

Ursocholic acid (UDCA), crystalline solid

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Pre-weigh UDCA: In a sterile microcentrifuge tube, accurately weigh out 39.26 mg of UDCA. This mass is for a final volume of 1 mL to yield a 100 mM stock solution. Adjust the mass accordingly for different desired volumes.

-

Add DMSO: Carefully add 1 mL of cell culture grade DMSO to the tube containing the UDCA.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the UDCA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but ensure the solution returns to room temperature before storage.

-

Sterilization (Optional but Recommended): If the stock solution is to be used in sterile cell culture, it can be filter-sterilized through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Under these conditions, the crystalline solid is stable for at least four years, and the DMSO stock solution is expected to be stable for several months.[6][11]

Caption: Workflow for UDCA Stock Solution Preparation.

Application in Cell Culture: Dilution and Use

The DMSO stock solution must be diluted into the cell culture medium to achieve the desired final concentration for treating cells. It is critical to keep the final DMSO concentration in the culture medium as low as possible to avoid solvent-induced cytotoxicity.

Managing Solvent Cytotoxicity

Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxic effects.[8] However, it is best practice to keep the final DMSO concentration at or below 0.1% whenever possible, especially for sensitive cell lines or long-term experiments. Always include a vehicle control in your experimental design, which consists of cells treated with the same final concentration of DMSO as the UDCA-treated cells.

Protocol for Preparing Working Solutions

-

Determine Final Concentration: Decide on the final concentration of UDCA needed for your experiment. Studies have used a range of concentrations, from 10 µM to 100 µg/mL, depending on the cell type and the biological question.[3][10][12]

-

Calculate Dilution: Calculate the volume of the 100 mM stock solution needed to achieve the desired final concentration in your culture volume. For example, to make a 100 µM working solution in 10 mL of media, you would add 10 µL of the 100 mM stock solution. This results in a final DMSO concentration of 0.1%.

-

Dilution Procedure: Add the calculated volume of the UDCA stock solution directly to the pre-warmed cell culture medium. Mix well by gentle swirling or pipetting before adding to the cells. It is crucial to add the concentrated DMSO stock to the larger volume of aqueous medium and not the other way around to prevent precipitation.

Mechanism of Action: Modulation of Apoptosis Signaling

UDCA is known to exert its effects through various signaling pathways. In the context of cancer cell biology, one of its well-studied mechanisms is the induction of apoptosis. In DU145 human prostate cancer cells, for instance, UDCA has been shown to trigger apoptosis through both the extrinsic and intrinsic pathways.[3][13]

Caption: UDCA-Induced Apoptosis Signaling Pathway.

This pathway highlights UDCA's ability to upregulate death receptors (DR4/DR5), leading to the activation of the extrinsic apoptotic cascade via caspase-8.[3] Concurrently, it modulates the intrinsic pathway by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-xL, resulting in cytochrome c release from the mitochondria and subsequent activation of caspase-9.[3][13]

Conclusion

The successful use of ursocholic acid in in vitro experiments hinges on a proper understanding of its physicochemical properties and the application of a validated dissolution protocol. By utilizing DMSO as a solvent to create a concentrated stock solution and subsequently diluting it into cell culture media while carefully controlling the final solvent concentration, researchers can reliably and reproducibly investigate the diverse biological activities of this important bile acid.

References

-

Ursodeoxycholic acid alleviates DSS/AOM-induced colorectal cancer in m. Dovepress. Available at: [Link]

-

Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation. National Institutes of Health. Available at: [Link]

-

Bile acids: regulation of apoptosis by ursodeoxycholic acid. National Institutes of Health. Available at: [Link]

-

Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology and Box–Behnken Design Optimization. MDPI. Available at: [Link]

-

Ursodeoxycholic Acid Induces Death Receptor-mediated Apoptosis in Prostate Cancer Cells. The Korean Society of Applied Pharmacology. Available at: [Link]

-

pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena. The Journal of Lipid Research. Available at: [Link]

-

Enhancement of the solubility and bioavailability of Ursodeoxycholic acid through a self nano emulsifying drug delivery system. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Ursodeoxycholic acid. PubChem. Available at: [Link]

-

(A) The solubility of UDCA was measured under various pH conditions... ResearchGate. Available at: [Link]

-

Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects. National Institutes of Health. Available at: [Link]

- Method for purifying ursodeoxycholic acid by mixed solvent. Google Patents.

-

Schematic representation of ursodeoxycholic acid (UDCA)-induced... ResearchGate. Available at: [Link]

-

A Concentration-Dependent Effect of Ursodeoxycholate on Apoptosis and Caspases Activities of HepG2 Hepatocellular Carcinoma Cells. PubMed. Available at: [Link]

-

Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR. National Institutes of Health. Available at: [Link]

-

Ursodeoxycholic acid (UDCA) induces apoptotic cell death in DU145... ResearchGate. Available at: [Link]

-

Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents. National Institutes of Health. Available at: [Link]

-

Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation. MDPI. Available at: [Link]

-

Ursodeoxycholic Acid Modulates the Interaction of miR-21 and Farnesoid X Receptor and NF-κB Signaling. MDPI. Available at: [Link]

-

Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart. MDPI. Available at: [Link]

-

Ursodeoxycholic acid shows unexpected gut FXR agonism in liver FXR-deficient mice. bioRxiv. Available at: [Link]

-

Ursodeoxycholic acid: Mechanism of action and novel clinical applications. ResearchGate. Available at: [Link]

-

Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity. National Institutes of Health. Available at: [Link]

-

Ursodeoxycholic Acid Regulates Hepatic Energy Homeostasis and White Adipose Tissue Macrophages Polarization in Leptin-Deficiency Obese Mice. MDPI. Available at: [Link]

-

What is the mechanism of action of Ursodeoxycholic acid (UDCA)? Dr.Oracle. Available at: [Link]

-

In cell culture, can ethanol be used as a solvent for dissolving the drug? ResearchGate. Available at: [Link]

-

Apoptosis induced by ursodeoxycholic acid in human melanoma cells through the mitochondrial pathway. Spandidos Publications. Available at: [Link]

-

Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology and Box–Behnken Design Optimization. ResearchGate. Available at: [Link]

-

(PDF) Ursodeoxycholic Acid (UDCA) Increases Lactate Clearance and Reduces Liver Injury by Inhibiting Farnesoid X Receptor (FXR) in Hemorrhagic Shock (HS). ResearchGate. Available at: [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ursodeoxycholic Acid Induces Death Receptor-mediated Apoptosis in Prostate Cancer Cells [jcpjournal.org]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Note & Protocol Guide: Utilizing Ursocholic Acid to Elucidate Mechanisms of Cholesterol Gallstone Formation

An in-depth guide for researchers, scientists, and drug development professionals on the application of ursocholic acid in the study of cholesterol gallstone formation.

Introduction: A New Perspective on an Old Problem

Cholesterol gallstone disease is a prevalent and costly digestive disorder characterized by the precipitation of excess cholesterol in the bile.[1] The formation of these stones is a multifactorial process, but its core physicochemical defect is the supersaturation of bile with cholesterol.[2][3] For decades, the hydrophilic bile acid, ursodeoxycholic acid (UDCA), has been the cornerstone of non-invasive treatment, dissolving gallstones by reducing biliary cholesterol saturation.[1][4][5][6]

While UDCA is well-characterized, the study of its structural isomers and related bile acids offers a unique opportunity to dissect the nuanced relationship between bile acid chemistry and biliary lipid secretion. This guide focuses on ursocholic acid , the 7β-hydroxyepimer of cholic acid, a more hydrophilic bile acid than UDCA.[7] By comparing the effects of ursocholic acid with the established actions of UDCA, researchers can probe the specific molecular mechanisms that govern cholesterol homeostasis and its dysregulation in gallstone formation.

This document provides a comprehensive framework for designing and executing experiments using ursocholic acid, leveraging established in vivo and in vitro models. It is intended not as a rigid set of instructions, but as an expert guide to empower researchers to explore this novel investigational tool.

Part 1: The Scientific Rationale - Hydrophilicity and Biliary Lipid Secretion

The therapeutic effect of any bile acid in cholesterol gallstone disease is fundamentally linked to its ability to alter the composition of the bile acid pool and reduce the cholesterol saturation index (CSI).[3][8]

The Established Benchmark: Ursodeoxycholic Acid (UDCA)

UDCA is a secondary bile acid that, when administered therapeutically, becomes a major component of the biliary bile acid pool.[1][2] Its efficacy stems from a multi-pronged mechanism:

-

Inhibition of Cholesterol Absorption: It reduces the intestinal absorption of cholesterol.[9][10]

-

Suppression of Hepatic Cholesterol Synthesis: It decreases the liver's production and secretion of cholesterol into the bile.[9][10]

-

Expansion of the Bile Acid Pool: It increases the total amount of bile acids, which helps to keep cholesterol in solution.[8]

Collectively, these actions transform the bile from a cholesterol-precipitating medium to a cholesterol-solubilizing one.[10]

A Comparative Tool: Ursocholic Acid

Ursocholic acid provides a fascinating contrast. A key study directly comparing the two found that ursocholic acid, owing to its greater hydrophilicity, has a distinct effect on biliary secretion. While both bile acids reduce the cholesterol saturation of bile, they do so differently:

-

Ursocholic acid stimulates significantly lower secretion of both cholesterol and phospholipids into the bile per micromole of secreted bile acid compared to UDCA.[7]

This distinction is critical. It suggests that while the end result—reduced cholesterol saturation—may be similar, the underlying mechanism is different. Ursocholic acid appears to achieve this by uncoupling bile acid secretion from cholesterol and phospholipid secretion more effectively than UDCA. This makes it an excellent tool for studying the transport machinery and signaling pathways that link these processes.

Caption: Comparative mechanisms of UDCA and Ursocholic Acid on biliary lipid secretion.

Part 2: Key Experimental Models

To effectively study ursocholic acid, a combination of in vivo and in vitro models is recommended. This dual approach allows for the observation of systemic effects on gallstone formation while also enabling the dissection of specific cellular and molecular pathways.

2.1 In Vivo Model: Lithogenic Diet-Induced Gallstones in Mice

The C57BL/6J mouse is the most widely used and validated preclinical model for cholesterol gallstone research.[11]

-

Causality: These mice, when fed a "lithogenic" diet rich in fat (10-15%), cholesterol (1%), and cholic acid (0.5%), reliably develop cholesterol gallstones within 8-10 weeks.[12][13][14] This diet mimics the primary pathogenic driver in humans: the supersaturation of bile with cholesterol. The cholic acid component is crucial as it inhibits the murine enzyme CYP7A1, which synthesizes bile acids from cholesterol, thus exacerbating cholesterol excess.

-

Self-Validation: The model's endpoint is unambiguous: the presence or absence of gallstones. This provides a clear, binary outcome that can be supplemented with quantitative data, including stone weight, bile composition analysis, and histological evaluation of the liver and gallbladder.

2.2 In Vitro Model: Hepatocyte Lipid Accumulation

To investigate the direct effects of ursocholic acid on the liver, the primary site of bile formation, an in vitro model is indispensable.

-

Causality: Human hepatocyte cell lines, such as HepG2 or L02, can be treated with free fatty acids (e.g., oleic acid) to induce intracellular lipid accumulation (steatosis), a condition often associated with increased biliary cholesterol secretion.[15] This cellular model allows for precise control over experimental conditions to test how ursocholic acid modulates key signaling pathways involved in lipid metabolism, such as the AKT/mTOR/SREBP-1 pathway.[15]

-

Self-Validation: The primary endpoint, intracellular lipid accumulation, can be robustly quantified using methods like Oil Red O staining and extraction. This is further validated by molecular analyses (qPCR, Western blot) of target genes and proteins known to regulate cholesterol and fatty acid metabolism.

Part 3: Detailed Protocols and Methodologies

The following protocols provide a starting point for investigation. As a Senior Application Scientist, I stress the importance of optimizing these protocols for your specific laboratory conditions and research questions. Ursocholic acid should be tested across a range of concentrations to determine optimal dosage.

Protocol 3.1: In Vivo Murine Model of Cholesterol Gallstone Formation

Objective: To evaluate the efficacy of ursocholic acid in preventing the formation of cholesterol gallstones in a diet-induced mouse model.

Materials:

-

Male C57BL/6J mice, 6-8 weeks old.[11]

-

Standard chow diet (Control).

-

Lithogenic diet (e.g., 10% fat, 1% cholesterol, 0.5% cholic acid).[14]

-

Ursocholic Acid (UCA).

-

Ursodeoxycholic Acid (UDCA) as a positive control.

-

Vehicle for administration (e.g., 0.5% sodium carboxymethylcellulose).[14]

Experimental Design: